molecular formula C6H9NO2 B3392039 Cyanomethyl 2-methylpropanoate CAS No. 63158-88-3

Cyanomethyl 2-methylpropanoate

Cat. No. B3392039
CAS RN: 63158-88-3
M. Wt: 127.14 g/mol
InChI Key: RSSGQXCMIDDIQV-UHFFFAOYSA-N
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Description

Cyanomethyl 2-methylpropanoate, also known as methyl 2-methylpropanoate, is a chemical compound with the molecular formula C5H10O2 and a molar mass of 102.133 g/mol . It is sometimes referred to as 2-methylpropanoic acid, methyl ester or isobutyric acid, methyl ester . The compound exhibits interesting thermophysical properties, which we’ll explore further .


Synthesis Analysis

This compound can be synthesized through various methods. One versatile approach involves treating different substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. The resulting cyanoacetamide derivatives find utility as reactants in the formation of various heterocyclic compounds. These synthetic routes are essential for building complex organic structures .


Molecular Structure Analysis

The molecular structure of this compound consists of a central carbon atom bonded to a methyl group, a cyano group, and an isobutyrate group. The cyano group imparts reactivity, while the isobutyrate moiety contributes to the overall stability. The ^1H NMR spectrum of this compound would reveal distinct peaks corresponding to different hydrogen environments .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. Notably, its active hydrogen on the C-2 position allows it to engage in condensation and substitution reactions. Additionally, derivatives of cyanoacetamide have shown diverse biological activities, making them intriguing for drug development. The synthesis of cyanoacetamide derivatives involves methods like neat reactions, stirring without solvent, and fusion .


Physical And Chemical Properties Analysis

  • Thermal Conductivity : The ability to conduct heat is essential for heat transfer processes .

properties

IUPAC Name

cyanomethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSGQXCMIDDIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20803853
Record name Cyanomethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20803853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63158-88-3
Record name Cyanomethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20803853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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